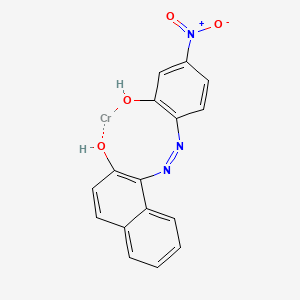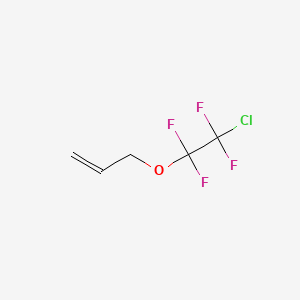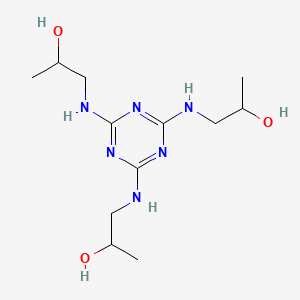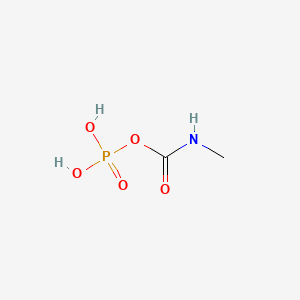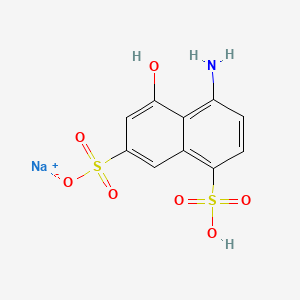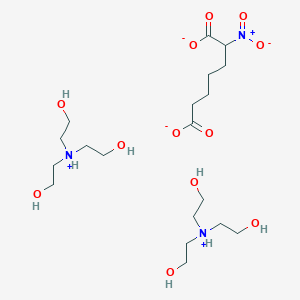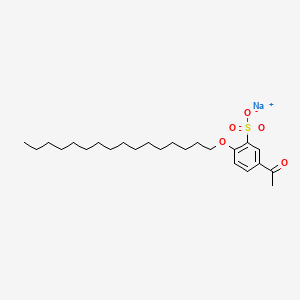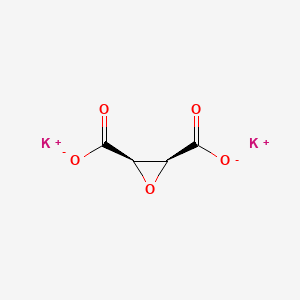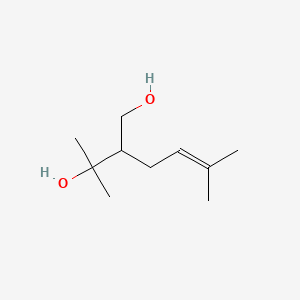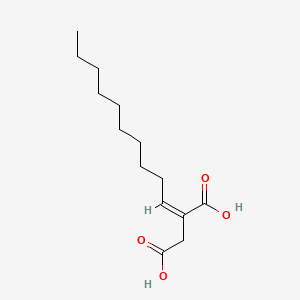
2-Decylidenesuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylidenesuccinic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of succinic acid, characterized by the presence of a decylidene group attached to the succinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylidenesuccinic acid typically involves the reaction of succinic acid with decanal in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Succinic acid and decanal
Catalyst: Acidic or basic catalyst
Conditions: Elevated temperature, solvent (e.g., toluene)
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decylidenesuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the decylidene group to a decyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of decylsuccinic acid.
Reduction: Formation of 2-decyloctanedioic acid.
Substitution: Formation of various substituted succinic acid derivatives.
Aplicaciones Científicas De Investigación
2-Decylidenesuccinic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-Decylidenesuccinic acid involves its interaction with specific molecular targets and pathways. The decylidene group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Succinic Acid: A simpler dicarboxylic acid with similar structural features but lacking the decylidene group.
Adipic Acid: Another dicarboxylic acid with a longer carbon chain.
Glutaric Acid: A dicarboxylic acid with a five-carbon chain.
Uniqueness: 2-Decylidenesuccinic acid is unique due to the presence of the decylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dicarboxylic acids and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
5768-45-6 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(2Z)-2-decylidenebutanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h10H,2-9,11H2,1H3,(H,15,16)(H,17,18)/b12-10- |
Clave InChI |
XMNQOFCTLYALPR-BENRWUELSA-N |
SMILES isomérico |
CCCCCCCCC/C=C(/CC(=O)O)\C(=O)O |
SMILES canónico |
CCCCCCCCCC=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



